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Compound of Interest

Compound Name: 2-Aminonicotinaldehyde

Cat. No.: B047744

For Immediate Release

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) data for 2-aminonicotinaldehyde. Designed for researchers, scientists,
and professionals in drug development, this document presents a detailed analysis of the
compound's spectral properties, standardized experimental protocols for data acquisition, and
a logical workflow for NMR data interpretation.

'H and *C NMR Spectral Data

The following tables summarize the quantitative *H and *3C NMR data for 2-
aminonicotinaldehyde, recorded in deuterated dimethyl sulfoxide (DMSO-ds).

Table 1: *"H NMR Data for 2-Aminonicotinaldehyde (425
MHz, DMSO-ds)
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. . Coupling
Chemical Shift o . .
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(3, ppm)
Hz)
) Aldehyde proton
9.65 Singlet 1H
(-CHO)
Pyridine ring
8.83 Doublet 1H
proton
Pyridine ring
8.35 Doublet 1H
proton
) Pyridine ring
7.79-7.91 Multiplet 1H
proton
. Amine protons (-
7.45 Singlet 2H

NH2)

Table 2: *C NMR Data for 2-Aminonicotinaldehyde

(DMSO-ds)

Chemical Shift (o, ppm)

Assignment

192.75 Aldehyde carbon (C=0)
189.11 Pyridine ring carbon
157.60 Pyridine ring carbon
148.16 Pyridine ring carbon
143.03 Pyridine ring carbon
113.67 Pyridine ring carbon
111.41 Pyridine ring carbon

Note: The specific assignment of each pyridine ring carbon requires further 2D NMR

experiments such as HSQC and HMBC.
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Experimental Protocols

The following is a standard protocol for the acquisition of *H and 3C NMR spectra of 2-
aminonicotinaldehyde.

I. Sample Preparation
o Weighing: Accurately weigh approximately 10-15 mg of 2-aminonicotinaldehyde.

e Solvent: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide
(DMSO-ds).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

[I. NMR Spectrometer Setup

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Tuning and Matching: Tune and match the probe for both *H and *3C frequencies.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-ds and
shim the magnetic field to achieve optimal homogeneity.

[ll. *H NMR Data Acquisition

Pulse Program: A standard single-pulse experiment.

Spectral Width: Approximately 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

IV. 13C NMR Data Acquisition

e Pulse Program: A standard proton-decoupled single-pulse experiment.
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e Spectral Width: Approximately 200-220 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024-4096 scans.

V. Data Processing

o Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

e Phasing and Baseline Correction: Manually phase the spectra and apply a baseline
correction.

o Referencing: Reference the spectra to the residual solvent peak of DMSO-ds (6 = 2.50 ppm
for 1H and & = 39.5 ppm for 13C).

 Integration and Peak Picking: Integrate the signals in the *H spectrum and pick the peaks in
both *H and 13C spectra.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the
NMR data for 2-aminonicotinaldehyde.
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Caption: Logical workflow for NMR data analysis.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b047744?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [In-Depth NMR Analysis of 2-Aminonicotinaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047744#1h-and-13c-nmr-data-for-2-
aminonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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